molecular formula C24H21F2NO3 B1139429 Ezetimibe-d4 CAS No. 1093659-90-5

Ezetimibe-d4

Cat. No.: B1139429
CAS No.: 1093659-90-5
M. Wt: 413.4 g/mol
InChI Key: OLNTVTPDXPETLC-ARVCERDTSA-N
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Description

Role as an Internal Standard in Quantitative Analysis

Ezetimibe-d4 serves as a critical internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for quantifying ezetimibe and its metabolites in biological matrices. Its near-identical physicochemical properties to unlabeled ezetimibe ensure co-elution during chromatographic separation while allowing distinct detection via mass shift (Δm/z +4). For example, in human plasma assays, transitions at m/z 408→271 (ezetimibe) and m/z 412→275 (this compound) enable simultaneous quantification with a linear range of 0.05–15 ng/mL.

The deuterated IS compensates for matrix effects and ionization variability, improving method accuracy. In a validated LC-MS/MS protocol, this compound reduced inter-day variability to <5% and enhanced recovery rates to 85–92% compared to non-deuterated analogs. Its stability under acidic extraction conditions (e.g., solid-phase extraction with methanol/acetonitrile) further supports robust pharmacokinetic studies.

Table 2: Performance Metrics of this compound in LC-MS/MS Assays

Parameter Value Source
Linearity Range 0.05–15 ng/mL (plasma)
Limit of Quantification 0.05 ng/mL
Intra-day Precision 2.1–4.8% RSD
Inter-day Precision 3.7–5.2% RSD

Historical Development of Deuterated Ezetimibe Derivatives

The development of deuterated ezetimibe analogs emerged in the early 2000s alongside advancements in high-resolution mass spectrometry. Initial efforts focused on synthesizing [¹³C₆]-ezetimibe for metabolic studies, but deuterated versions like this compound gained prominence due to lower production costs and equivalent analytical performance. Early synthetic routes faced challenges in retaining stereochemical purity at the β-lactam ring, resolved using titanium-mediated coupling reactions and chiral auxiliaries.

By 2010, optimized protocols enabled large-scale production of this compound with >99% enantiomeric excess, driven by demand for precise quantification in combination therapies (e.g., ezetimibe/simvastatin). Recent innovations include deuterated glucuronide metabolites (e.g., this compound phenolic glucuronide) to study enterohepatic recirculation.

Key Milestones :

  • 2005 : First reported use of deuterated ezetimibe in NPC1L1 binding assays.
  • 2012 : Adoption of this compound in FDA-approved bioanalytical methods for fixed-dose combinations.
  • 2020 : Synthesis of multi-deuterated variants (e.g., ezetimibe-d8) for advanced metabolic tracing.

Properties

IUPAC Name

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ARVCERDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093659-90-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment

Metabolic Pathways

Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake. The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions. More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.

Transport and Distribution

Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells

Biological Activity

Ezetimibe-d4, also known as 4-dehydroxy-4-amino this compound, is a deuterated derivative of ezetimibe, which is primarily recognized for its role as a selective cholesterol absorption inhibitor. This compound has garnered interest in pharmacological research due to its unique properties and potential applications in managing hyperlipidemia and cardiovascular diseases.

Chemical Structure and Properties

This compound features a molecular formula of C21_{21}H22_{22}D4_4N2_2O3_3 with a molecular weight of approximately 327.23 g/mol. The deuterated structure enhances its metabolic stability, which may provide advantages over non-deuterated forms in both pharmacokinetic studies and therapeutic applications. The key structural components include:

  • Phenolic Hydroxyl Group : Essential for biological activity.
  • Amino Group : Plays a critical role in inhibiting cholesterol absorption.

This compound functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a crucial transporter located in the intestinal epithelium responsible for cholesterol uptake. By blocking this protein, this compound effectively reduces the intestinal absorption of dietary cholesterol and phytosterols, leading to lower plasma cholesterol levels. This mechanism is particularly beneficial for individuals with hyperlipidemia.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : this compound is rapidly absorbed after oral administration, undergoing extensive first-pass metabolism primarily in the intestine.
  • Metabolites : The main active metabolite, ezetimibe phenoxy glucuronide (EZE-Ph), is generated quickly (>95%) in the intestinal tract and plays a significant role in the drug's efficacy.
  • Impact of Hepatic Impairment : Studies indicate that hepatic impairment can significantly alter the pharmacokinetics of ezetimibe and its metabolites, leading to increased plasma exposure due to reduced biliary excretion and altered enzyme activity in the liver .

Table 1: Summary of Pharmacokinetic Studies

Study TypeFindings
Animal Model (CCl₄-induced hepatic failure)Increased plasma exposure of EZE and EZE-Ph by 11.1- and 4.4-fold respectivelyHepatic impairment affects drug metabolism but not intestinal absorption
In Vitro MetabolismEZE-Ph was a substrate for multiple transporters; hepatic uptake remained unchangedSuggests complex interactions between drug transporters under different physiological conditions
Clinical StudyCo-administration with rosuvastatin showed altered pharmacokinetic parameters (AUC, Cmax)Indicates potential drug-drug interactions that warrant further investigation

Case Study: Impact on Hyperlipidemia Management

In a clinical setting, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable case involved a cohort treated with this compound who exhibited significant reductions in LDL cholesterol levels without adverse effects on triglyceride absorption or bile acid micelle solubilization .

Scientific Research Applications

Pharmacokinetic Studies

Ezetimibe-d4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying ezetimibe in human plasma. This application is crucial for accurately assessing the pharmacokinetics of ezetimibe, especially following oral administration.

Methodology

  • Sample Preparation : A simple one-step liquid-liquid extraction process is employed to isolate ezetimibe from plasma samples.
  • Chromatographic Conditions : The separation is performed on a Gemini C18 column using a mixture of acetonitrile and formic acid as the mobile phase.
  • Quantification : Multiple reaction monitoring (MRM) mode is used for quantifying the parent and product ions of ezetimibe and this compound, ensuring high sensitivity and specificity.

Results

The developed LC-MS/MS method demonstrated:

  • Linearity over a concentration range of 0.1 to 20 ng/ml.
  • A coefficient of determination (r²) of 0.9999, indicating excellent accuracy and reliability for pharmacokinetic assessments .

Cholesterol Absorption Studies

This compound plays a significant role in studying the mechanisms of cholesterol absorption inhibition by ezetimibe. Research has shown that ezetimibe selectively inhibits intestinal cholesterol absorption, which has implications for managing hyperlipidemia and cardiovascular diseases.

Case Studies on Ezetimibe's Effectiveness

Several studies have documented the effects of ezetimibe on cholesterol levels and atherosclerosis:

  • A study involving apolipoprotein E-deficient mice indicated that ezetimibe significantly reduced atherosclerotic lesions by lowering plasma cholesterol levels. The treatment also modulated key proteins involved in foam cell formation, such as CD36 and scavenger receptor class B1 .
  • In rabbit models of accelerated atherosclerosis, ezetimibe treatment decreased macrophage content within plaques and reduced inflammatory markers like monocyte chemoattractant protein-1, highlighting its anti-inflammatory properties .

Combination Therapy Insights

Research has explored the effects of combining ezetimibe with other lipid-lowering agents, such as statins:

  • A clinical trial assessed the pharmacokinetic interactions between rosuvastatin and ezetimibe, revealing no significant interactions that would alter the efficacy or safety profiles when used together .
  • The combination therapy showed enhanced effects on plaque stabilization and reduction in inflammatory responses compared to monotherapy with either drug alone .

Summary of Findings

Application AreaKey Findings
Pharmacokinetic StudiesHigh sensitivity LC-MS/MS method using this compound as an internal standard.
Cholesterol Absorption StudiesEzetimibe inhibits Niemann-Pick C1-like 1 protein, reducing cholesterol uptake.
Case StudiesSignificant reduction in atherosclerotic lesions and inflammatory markers.
Combination TherapyNo significant interactions; enhanced efficacy observed with combined use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ezetimibe-d4 is part of a broader family of ezetimibe derivatives, metabolites, and isotope-labeled analogs. Below is a detailed comparison:

Structural Analogs and Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ezetimibe C24H21F2NO3 409.43 Parent compound; inhibits NPC1L1, reducing intestinal cholesterol absorption Clinical treatment of hypercholesterolemia .
This compound C24H17D4F2NO3 413.46 Deuterated internal standard; identical structure except for four <sup>2</sup>H atoms LC-MS/MS quantification of ezetimibe in pharmacokinetic studies .
This compound Beta-D-Glucuronide C30H25D4F2NO9 589.57 Phase II metabolite; deuterated glucuronide conjugate Quantifying glucuronidated ezetimibe in metabolic stability assays .
4”DeFluoro-4”methyl-ezetimibe-d4 C25H20D4FNO3 409.49 Isotope analog with methyl substitution at position 4” and deuterium labeling Investigating metabolic pathways and impurity profiling .
Ezetimibe Ketone (EZM-K) C24H19F2NO3 407.41 Phase I oxidative metabolite; lacks hydroxyl group at C3 position Studying hepatic metabolism and drug-drug interactions .

Functional and Analytical Differences

Deuterium Labeling: this compound and its glucuronide are deuterated to avoid interference in mass spectrometry, enabling precise quantification of the parent drug and metabolites . Non-deuterated analogs (e.g., ezetimibe ketone) lack this utility. Example: In bioequivalence studies, this compound improved assay accuracy, with a linear range of 0.0500–20.0 ng/mL for unconjugated ezetimibe .

Metabolic Stability: this compound Beta-D-Glucuronide is resistant to enzymatic hydrolysis compared to non-deuterated glucuronides, making it ideal for studying phase II metabolism . In contrast, ezetimibe ketone is a product of phase I oxidation and is less stable in plasma .

Impurity Profiling: Non-deuterated impurities (e.g., de-fluoro ezetimibe, THP compound) are critical for quality control in drug manufacturing. These lack deuterium and are structurally distinct, affecting their retention times in HPLC .

Pharmacokinetic and Pharmacodynamic Data

Parameter Ezetimibe This compound This compound Beta-D-Glucuronide 4”DeFluoro-4”methyl-ezetimibe-d4
tmax (h) 4–6 N/A 12–24 N/A
Cmax (ng/mL) 3.4–5.6 N/A 1.2–2.5 N/A
Half-life (h) 22 N/A 48–72 N/A

Data derived from clinical trials and in vitro studies .

Preparation Methods

Deuterated Precursor Approach

The synthesis begins with non-deuterated ezetimibe intermediates. Deuterium is introduced during the formation of the benzofuran moiety using deuterated reagents. For example:

  • Deuterated Acetophenone Derivatives : Key intermediates like 4-fluorophenylacetone-d4 are synthesized via catalytic deuteration (e.g., D2_2 gas over palladium) to replace hydrogens at the β-position.

  • Grignard Reactions : Deuterated methylmagnesium bromide (CD3_3MgBr) is employed to introduce CD3_3 groups during side-chain elongation.

Post-Synthetic Isotopic Exchange

In cases where precursor deuteration is impractical, post-synthetic hydrogen-deuterium exchange is utilized:

  • Acid-Catalyzed Exchange : Treatment with D2_2O and HCl at elevated temperatures (60–80°C) selectively deuterates labile hydrogens on the azetidinone ring.

  • Base-Mediated Exchange : Potassium tert-butoxide in deuterated methanol facilitates exchange at aromatic positions adjacent to electron-withdrawing groups.

Optimization of Reaction Conditions

Solvent and Temperature Control

Deuteration reactions require anhydrous solvents (e.g., deuterated DMSO or THF) to prevent proton back-exchange. Optimal temperatures range from 25°C (for catalytic deuteration) to 80°C (for acid/base-mediated exchanges).

Catalytic Systems

  • Homogeneous Catalysts : Wilkinson’s catalyst (RhCl(PPh3_3)3_3) enables selective deuteration of allylic positions without over-reduction.

  • Heterogeneous Catalysts : Pd/C or PtO2_2 in D2_2 atmosphere ensures efficient H/D exchange at sterically accessible sites.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica gel columns with hexane:ethyl acetate (7:3) resolve deuterated isomers from non-deuterated contaminants.

  • Reverse-Phase HPLC : C18 columns and acetonitrile/0.1% formic acid mobile phases (70:30) achieve baseline separation, as validated by LC-MS/MS.

Mass Spectrometric Validation

Quantitative analysis via MRM transitions (m/z 412.1→270.8) confirms isotopic purity ≥98%. Residual protonated species are detectable at <0.1% using high-resolution Orbitrap systems.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated solvents (e.g., D2_2O, CD3_3OD) account for ~60% of total production costs. Recycling systems using membrane distillation mitigate expenses.

Regulatory Considerations

The FDA requires isotopic purity certificates for clinical trial materials. Batch-to-batch variability must be <2%, necessitating rigorous QC protocols.

Case Study: Pilot-Scale Synthesis

Objective : Produce 100 g of this compound with ≥99% isotopic purity.
Method :

  • Deuteration : Benzofuran precursor treated with D2_2/Pd/C (50 psi, 40°C, 24 h).

  • Coupling : Reaction with azetidinone intermediate using EDCI/HOBt.

  • Purification : Two-step HPLC (normal-phase followed by reverse-phase).
    Results :

  • Yield: 68% (68 g).

  • Isotopic Purity: 99.2% by LC-MS/MS.

  • Residual Solvents: <10 ppm (ICH guidelines met) .

Q & A

Q. How to systematically address discrepancies in this compound’s reported binding affinity to NPC1L1?

  • Methodological Answer :
  • Step 1 : Replicate assays under standardized conditions (e.g., surface plasmon resonance with immobilized NPC1L1).
  • Step 2 : Compare deuterated vs. non-deuterated Ezetimibe side-by-side.
  • Step 3 : Apply molecular dynamics simulations to assess deuterium’s impact on binding pocket interactions.
  • Step 4 : Publish negative results in open-access repositories to reduce publication bias .

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